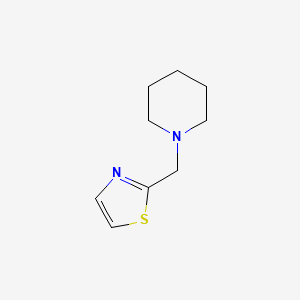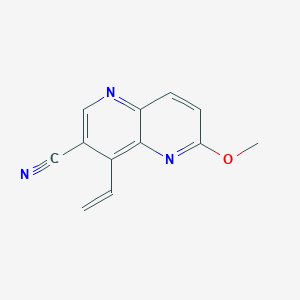
4-Ethenyl-6-methoxy-1,5-naphthyridine-3-carbonitrile
描述
4-Ethenyl-6-methoxy-1,5-naphthyridine-3-carbonitrile is a heterocyclic organic compound It features a naphthyridine core, which is a fused ring system containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-6-methoxy-1,5-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The initial step involves the construction of the naphthyridine ring system. This can be achieved through cyclization reactions of appropriate precursors.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with the naphthyridine core in the presence of a palladium catalyst.
Methyloxy Substitution: The methyloxy group is typically introduced through nucleophilic substitution reactions, where a methoxide ion replaces a leaving group on the naphthyridine ring.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a suitable leaving group is replaced by a cyano group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.
化学反应分析
Types of Reactions
4-Ethenyl-6-methoxy-1,5-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The methyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Ethenyl-6-methoxy-1,5-naphthyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-Ethenyl-6-methoxy-1,5-naphthyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target.
相似化合物的比较
Similar Compounds
- 4-Ethenyl-6-hydroxy-1,5-naphthyridine-3-carbonitrile
- 4-Ethenyl-6-methoxy-1,5-naphthyridine-3-carboxamide
- 4-Ethenyl-6-methoxy-1,5-naphthyridine-3-carboxylic acid
Uniqueness
4-Ethenyl-6-methoxy-1,5-naphthyridine-3-carbonitrile is unique due to the specific combination of functional groups it possesses. The presence of the ethenyl, methyloxy, and carbonitrile groups on the naphthyridine core imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
872714-55-1 |
|---|---|
分子式 |
C12H9N3O |
分子量 |
211.22 g/mol |
IUPAC 名称 |
4-ethenyl-6-methoxy-1,5-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c1-3-9-8(6-13)7-14-10-4-5-11(16-2)15-12(9)10/h3-5,7H,1H2,2H3 |
InChI 键 |
NGELQKRIKYROIV-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC2=C(C(=CN=C2C=C1)C#N)C=C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

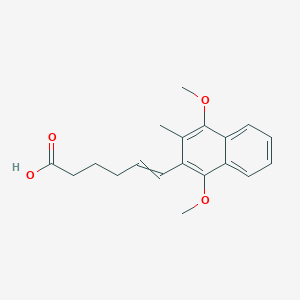
![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B8587485.png)
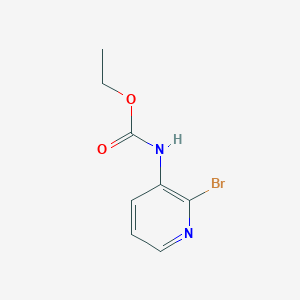
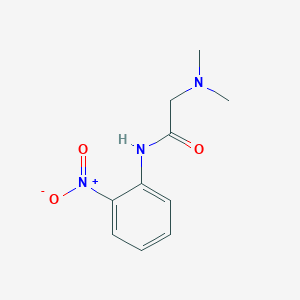
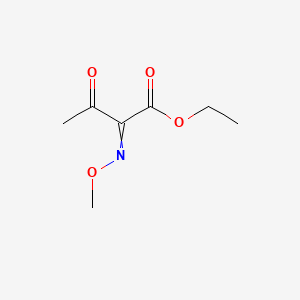
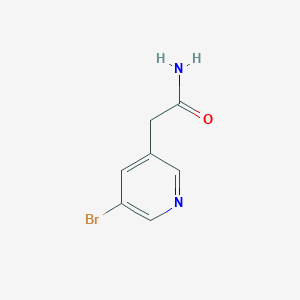
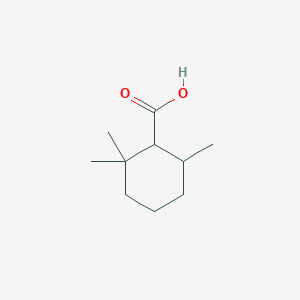
![1-Phenyl-4-[3-(trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B8587532.png)

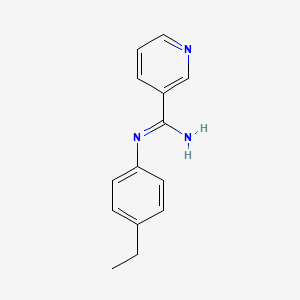
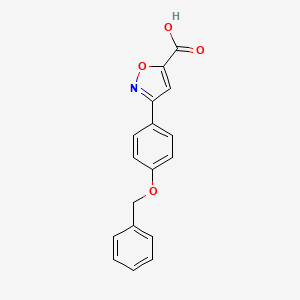
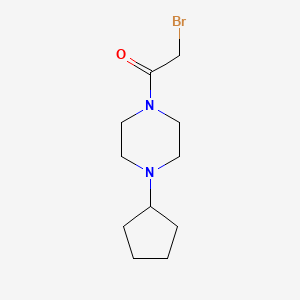
![4-[2-(4-Methanesulfonyl-phenyl)-6-methoxy-naphthalen-1-yloxy]-phenol](/img/structure/B8587581.png)
